molecular formula C12H19NO4 B13682908 Methyl (S)-1-Boc-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate CAS No. 1822582-19-3

Methyl (S)-1-Boc-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B13682908
CAS No.: 1822582-19-3
M. Wt: 241.28 g/mol
InChI Key: AXXYVVYWLXDSNV-UHFFFAOYSA-N
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Description

Methyl (S)-1-Boc-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine groups. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-1-Boc-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Boc Protecting Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxylate group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-1-Boc-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acidic or basic conditions can facilitate the removal of the Boc group, followed by substitution with other nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Methyl (S)-1-Boc-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (S)-1-Boc-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing an active amine group that can participate in various biochemical pathways. The pyrrole ring structure allows for interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-1-Boc-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate: is similar to other Boc-protected pyrrole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

1822582-19-3

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-methyl-2,5-dihydropyrrole-1,2-dicarboxylate

InChI

InChI=1S/C12H19NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h6,9H,7H2,1-5H3

InChI Key

AXXYVVYWLXDSNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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